

# In-Depth Technical Guide: ALW-II-49-7 (CAS Number 1135219-23-6)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | ALW-II-49-7 |           |
| Cat. No.:            | B15541371   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**ALW-II-49-7** is a potent and selective, type-II kinase inhibitor primarily targeting Ephrin receptor B2 (EphB2), a member of the largest receptor tyrosine kinase (RTK) family. With a cellular EC50 of 40 nM for EphB2, this compound serves as a valuable chemical probe for elucidating the role of EphB2 signaling in various physiological and pathological processes, particularly in oncology. This guide provides a comprehensive overview of the technical data available for **ALW-II-49-7**, including its kinase selectivity profile, detailed experimental protocols for key assays, and an exploration of its mechanism of action through signaling pathway diagrams. The information presented is intended to support further research and drug development efforts centered on this molecule and its targets.

### **Core Compound Information**



| Parameter               | Value                                                                                                | Reference |
|-------------------------|------------------------------------------------------------------------------------------------------|-----------|
| Compound Name           | ALW-II-49-7                                                                                          | [1]       |
| CAS Number              | 1135219-23-6                                                                                         | [1]       |
| Molecular Formula       | C21H17F3N4O2                                                                                         | _         |
| Molecular Weight        | 414.38 g/mol                                                                                         |           |
| Chemical Name           | 5-[(2-methyl-5-{[3-<br>(trifluoromethyl)phenyl]carbam<br>oyl}phenyl)amino]pyridine-3-<br>carboxamide | [1]       |
| Primary Target          | EphB2 Kinase                                                                                         | [1][2]    |
| Mechanism of Inhibition | Type II Kinase Inhibitor                                                                             | [1]       |

## **Kinase Selectivity and Potency**

**ALW-II-49-7** was identified as a potent inhibitor of EphB2 from a kinase-directed combinatorial library.[3] While it demonstrates high potency for EphB2, it also exhibits activity against other kinases. The following tables summarize the available quantitative data on its potency and selectivity.

Table 2.1: Potency of ALW-II-49-7 against Primary and Other Key Kinase Targets

| Target Kinase | Assay Type        | Potency<br>(IC50/EC50) | Reference |
|---------------|-------------------|------------------------|-----------|
| EphB2         | Cellular Assay    | 40 nM (EC50)           | [2]       |
| DDR1          | Biochemical Assay | 12.4 nM (IC50)         | [1]       |
| DDR2          | Biochemical Assay | 18.6 nM (IC50)         | [1]       |
| RAF1          | Biochemical Assay | 22 nM (IC50)           | [1]       |
| LYN           | Biochemical Assay | 257 nM (IC50)          | [1]       |
|               | ·                 | ·                      |           |



Table 2.2: KINOMEscan Selectivity Profile of ALW-II-49-7

The selectivity of **ALW-II-49-7** was assessed at a concentration of 10  $\mu$ M against a panel of 456 kinases using the KINOMEscan platform. The results are reported as "Percent of Control," where a lower percentage indicates stronger binding of the inhibitor to the kinase. A KinomeScan S-Score(5) of 0.05 suggests a high degree of selectivity.[1][3]



| Kinase Target                 | Percent of Control (%) @ 10 μM |
|-------------------------------|--------------------------------|
| DDR1                          | 0                              |
| DDR2                          | 0                              |
| EphA2                         | 0.5                            |
| EphA3                         | 0.5                            |
| EphA4                         | 0.5                            |
| EphA5                         | 0.5                            |
| EphA8                         | 0.5                            |
| EphB2                         | 0                              |
| EphB3                         | 0                              |
| EphB4                         | 0                              |
| ABL1(E255K)-nonphosphorylated | 1                              |
| MAP4K5                        | 1                              |
| FLT3(D835Y)                   | 1.5                            |
| KIT(V559D)                    | 1.5                            |
| PDGFRA(V561D)                 | 1.5                            |
| GAK                           | 2                              |
| KIT(D816V)                    | 2                              |
| FLT3                          | 2.5                            |
| KIT                           | 3.5                            |
| PDGFRA                        | 4                              |
| KDR                           | 4.5                            |
| ABL1-nonphosphorylated        | 5                              |
| FLT4                          | 5                              |
|                               |                                |







| SRC                          | 5.5  |
|------------------------------|------|
| LCK                          | 6    |
| FGR                          | 7    |
| LYN A                        | 7.5  |
| YES1                         | 8.5  |
| SRC(T341I)                   | 9    |
| FRK                          | 10   |
| RIPK2                        | 10   |
| CSF1R                        | 12   |
| NTRK1                        | 15.5 |
| JAK2(JH2domain-pseudokinase) | 16   |
| MAPK14 (p38 alpha)           | 16.5 |
| MAPK11 (p38 beta)            | 17   |
| BRAF                         | 18   |
| RAF1                         | 19   |
| NTRK2                        | 20   |
| NTRK3                        | 21   |
| FYN                          | 22.5 |
| HCK                          | 23   |
| BLK                          | 24   |
| втк                          | 25   |
| TEC                          | 26   |
| TXK                          | 27   |
| ITK                          | 28   |
|                              |      |



| BMX                          | 29 |
|------------------------------|----|
| JAK3                         | 30 |
| TYK2                         | 31 |
| JAK1                         | 32 |
| JAK2                         | 33 |
| TYK2(JH2domain-pseudokinase) | 34 |
| JAK1(JH2domain-pseudokinase) | 35 |

Note: Only kinases with a Percent of Control value of 35% or less are shown for brevity. The complete dataset can be accessed through the LINCS Data Portal (ID: LDG-1033: LDS-1036). [3]

## **Mechanism of Action and Signaling Pathway**

**ALW-II-49-7** is a type-II inhibitor, meaning it binds to the "DFG-out" inactive conformation of the kinase domain, adjacent to the ATP-binding pocket.[4] Its primary target, EphB2, is a receptor tyrosine kinase that, upon binding to its ephrin-B ligands, initiates bidirectional signaling that plays a crucial role in cell adhesion, migration, and proliferation.

In the context of glioblastoma, EphB2 signaling has been shown to have a dual role, promoting invasion while inhibiting proliferation. This is mediated, in part, through the interaction with Focal Adhesion Kinase (FAK). The inhibition of EphB2 by **ALW-II-49-7** is expected to modulate these downstream signaling events.





Click to download full resolution via product page

Caption: EphB2 signaling pathway in glioblastoma.



### **Experimental Protocols**

The following are detailed methodologies for key experiments involving **ALW-II-49-7**, based on available literature.

## Cellular EphB2 Phosphorylation Inhibition Assay in U87 Glioblastoma Cells

This protocol describes an immunoprecipitation and western blot assay to measure the inhibition of ligand-induced EphB2 autophosphorylation in a cellular context.[4]

Table 4.1: Protocol for Cellular EphB2 Phosphorylation Inhibition Assay

## Foundational & Exploratory

Check Availability & Pricing

| Step                      | Procedure                                                                                                                                                                                                                                                                    |
|---------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 1. Cell Culture           | Culture U87 MG glioblastoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.                                                                                  |
| 2. Starvation & Treatment | Seed cells in 10 cm dishes and grow to 80-90% confluency. Starve the cells in serum-free DMEM for 16-24 hours. Pre-treat cells with varying concentrations of ALW-II-49-7 (e.g., 0.01 $\mu$ M to 10 $\mu$ M) or DMSO (vehicle control) for 1 hour.                           |
| 3. Stimulation            | Stimulate the cells with 2 $\mu$ g/mL of pre-clustered ephrinB1/Fc for 20-30 minutes at 37°C.                                                                                                                                                                                |
| 4. Cell Lysis             | Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C. |
| 5. Protein Quantification | Determine the protein concentration of the supernatant using a BCA protein assay.                                                                                                                                                                                            |
| 6. Immunoprecipitation    | Incubate 500-1000 µg of total protein with an anti-EphB2 antibody overnight at 4°C with gentle rotation. Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.                                                                                      |
| 7. Washing                | Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.                                                                                                                                                                                          |
| 8. Elution & SDS-PAGE     | Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the proteins. Separate the proteins by SDS-PAGE on an 8% polyacrylamide gel.                                                                                                                 |



| 9. Western Blotting     | Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.                             |
|-------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 10. Antibody Incubation | Incubate the membrane with a primary antibody against phosphotyrosine overnight at 4°C. Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. |
| 11. Detection           | Wash the membrane three times with TBST.  Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.                                                                          |
| 12. Reprobing           | To confirm equal loading, the membrane can be stripped and reprobed with a primary antibody against total EphB2.                                                                                                                            |
| 13. Data Analysis       | Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated EphB2 to total EphB2 and normalize to the stimulated control to determine the EC50 value of ALW-II-49-7.                                   |

#### **In Vitro Biochemical Kinase Assay**

This protocol outlines a general procedure for determining the IC50 values of **ALW-II-49-7** against a panel of purified kinases, based on the methodologies of commercial kinase profiling services like Invitrogen's SelectScreen®.[4]





Click to download full resolution via product page

Caption: General workflow for an in vitro biochemical kinase assay.





## Protein Crystallography of EphA7 in Complex with ALW-II-49-7

This protocol is based on the information provided in the Protein Data Bank (PDB) entry 3dko for the co-crystal structure of the EphA7 kinase domain with **ALW-II-49-7**.[4]

Table 4.2: Protocol for EphA7-ALW-II-49-7 Co-crystallization



| Step                                 | Procedure                                                                                                                                                                                                                                                                      |
|--------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 1. Protein Expression & Purification | Express the kinase domain of human Ephrin type-A receptor 7 (EphA7) in a suitable expression system (e.g., baculovirus-infected insect cells). Purify the protein to >95% homogeneity using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion). |
| 2. Complex Formation                 | Incubate the purified EphA7 kinase domain with a molar excess of ALW-II-49-7 (dissolved in DMSO) to ensure saturation of the binding site.                                                                                                                                     |
| 3. Crystallization                   | Use the sitting drop vapor diffusion method. Mix the protein-inhibitor complex (at a concentration of 15 mg/mL) in a 1:1 ratio with the reservoir solution.                                                                                                                    |
| - Reservoir Solution                 | 25% (w/v) PEG 3350, 0.1 M Ammonium Sulfate, 0.1 M HEPES pH 7.5.                                                                                                                                                                                                                |
| - Drop Volume                        | Typically 1-2 $\mu$ L of the protein-inhibitor mix plus 1-2 $\mu$ L of the reservoir solution.                                                                                                                                                                                 |
| - Incubation                         | Equilibrate the drops against 500 $\mu$ L of the reservoir solution at 298 K (25°C).                                                                                                                                                                                           |
| 4. Cryoprotection                    | Before data collection, transfer the crystals to a drop containing the mother liquor supplemented with a cryoprotectant (e.g., 25% MPD) to prevent ice formation during flash-cooling.                                                                                         |
| 5. Data Collection                   | Flash-cool the crystals in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.                                                                                                                                                                            |
| 6. Structure Solution & Refinement   | Process the diffraction data using software like HKL-2000. Solve the structure by molecular replacement using a known Eph kinase domain structure as a search model (e.g., PDB ID 2rei).                                                                                       |



Refine the structure using software like REFMAC.

#### **Pharmacokinetics**

As of the date of this document, there is no publicly available information on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of **ALW-II-49-7**. Studies in this area would be crucial for advancing this compound towards in vivo efficacy models and potential therapeutic applications.

#### Conclusion

**ALW-II-49-7** is a well-characterized, selective inhibitor of EphB2 and other Eph family kinases, with additional off-target activities that have been defined through broad kinase profiling. Its utility as a chemical probe is demonstrated by its use in cellular assays to dissect the role of EphB2 signaling in glioblastoma, revealing a complex interplay between cell invasion and proliferation mediated by the FAK signaling axis. The availability of a co-crystal structure provides a valuable resource for structure-based drug design efforts aimed at improving potency and selectivity. While the lack of pharmacokinetic data currently limits its in vivo application, **ALW-II-49-7** remains a cornerstone tool for researchers investigating the biological functions of Eph receptor tyrosine kinases. Further studies to elucidate its ADME profile are highly encouraged to unlock its full potential in preclinical and translational research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Eph/ephrin signaling in cell-cell and cell-substrate adhesion PMC [pmc.ncbi.nlm.nih.gov]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]



- 4. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: ALW-II-49-7 (CAS Number 1135219-23-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541371#alw-ii-49-7-cas-number-1135219-23-6]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com